Suc-Gly-Pro-AMC, or Succinyl-Glycyl-Prolyl-Aminomethylcoumarin, is a synthetic peptide substrate primarily utilized in biochemical assays to study the activity of fibroblast activation protein and other related enzymes. This compound is classified as a fluorogenic substrate, which means it releases a fluorescent signal upon enzymatic cleavage, allowing for sensitive detection and quantification of enzyme activity.
The compound is synthesized in laboratories and is widely available from chemical suppliers. It falls under the category of peptide substrates used in enzyme assays, particularly those involving serine proteases like fibroblast activation protein. Its structure includes a succinyl group, two amino acids (glycine and proline), and an aminomethylcoumarin moiety, which is responsible for its fluorescent properties.
The synthesis of Suc-Gly-Pro-AMC typically involves the following steps:
Suc-Gly-Pro-AMC has a molecular formula of C₁₄H₁₉N₃O₅S, with a molecular weight of approximately 345.38 g/mol. The structure can be represented as follows:
The molecular structure can be visualized through computational modeling, revealing its three-dimensional conformation that facilitates binding to target enzymes .
Suc-Gly-Pro-AMC undergoes enzymatic cleavage by fibroblast activation protein, leading to the release of aminomethylcoumarin, which fluoresces upon excitation. The reaction can be summarized as follows:
This reaction is highly specific; fibroblast activation protein preferentially cleaves at the proline residue due to its structural configuration. Kinetic studies demonstrate that Suc-Gly-Pro-AMC exhibits a low micromolar affinity for fibroblast activation protein, making it an effective substrate for enzyme assays .
The mechanism by which Suc-Gly-Pro-AMC functions involves several key steps:
This process is crucial in research settings where monitoring protease activity can provide insights into various physiological and pathological processes .
Suc-Gly-Pro-AMC has several applications in scientific research:
Suc-Gly-Pro-AMC (N-Succinyl-Glycyl-Prolyl-7-amino-4-methylcoumarin) serves as a highly specific fluorogenic substrate for Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. Upon hydrolysis by FAP’s endopeptidase activity, the amide bond C-terminal to proline is cleaved, releasing the fluorescent AMC moiety (excitation/emission: 380/460 nm). This reaction enables real-time quantification of FAP activity in biochemical and cell-based assays. In U87MG glioma cells, Suc-Gly-Pro-AMC (25 µM) generates FAP-dependent fluorescent signals within 15–90 minutes, confirming its utility in cellular models of tumor microenvironment studies [1] [4] [7]. FAP’s selectivity for this substrate stems from its absolute requirement for glycine at the P2 position and proline at P1—a structural motif satisfied by Suc-Gly-Pro-AMC [6] [9].
Table 1: Enzymatic Targets of Suc-Gly-Pro-AMC
Enzyme | Activity Type | Primary Function | Detection Sensitivity |
---|---|---|---|
Fibroblast Activation Protein (FAP) | Endopeptidase | Tumor microenvironment remodeling | High (IC₅₀: 14–100 µM) |
Prolyl Oligopeptidase (PREP) | Endopeptidase | Neuropeptide processing | Moderate (Substrate inhibition >100 µM) |
Dipeptidyl Peptidase IV (DPPIV) | Exopeptidase | Incretin hormone metabolism | Negligible |
The catalytic efficiency of Suc-Gly-Pro-AMC hinges on FAP’s serine protease mechanism, involving a catalytic triad (Ser624-Asp702-His734 in human FAP) that hydrolyzes proline-containing peptides. The substrate’s succinyl group enhances water solubility and positions the Gly-Pro motif optimally within FAP’s substrate-binding pocket. Structural analyses reveal that FAP’s β-propeller domain sterically restricts large substrates, but the compact Suc-Gly-Pro-AMC readily accesses the catalytic site [5] [6]. For prolyl oligopeptidase (PREP), Suc-Gly-Pro-AMC hydrolysis occurs via a similar mechanism but exhibits substrate inhibition at concentrations >100 µM due to non-productive binding in the catalytic cavity [5] [8]. This specificity underpins its utility in distinguishing FAP/PREP from other proline-specific proteases like DPPIV.
Kinetic profiling reveals distinct interactions between Suc-Gly-Pro-AMC and prolyl endopeptidases:
Table 2: Kinetic Parameters of Suc-Gly-Pro-AMC Hydrolysis
Enzyme Source | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Inhibition Pattern |
---|---|---|---|
Recombinant FAP | 58 ± 9 | 210 ± 15 | Standard Michaelis-Menten |
Porcine Brain PREP | 120 ± 20 | 85 ± 10 | Substrate inhibition (>100 µM) |
U87MG Cell Lysate (FAP+) | 90 ± 12 | Not determined | Linear up to 50 µM |
FAP uniquely processes both exopeptidase (dipeptidyl peptidase) and endopeptidase activities. Suc-Gly-Pro-AMC primarily measures endopeptidase function by leveraging FAP’s cleavage of internal prolyl bonds. However, its design—lacking N-terminal amino acids—prevents exopeptidase processing. Studies confirm negligible dipeptidyl peptidase activity toward this substrate, contrasting with FAP’s cleavage of physiological substrates like FGF21 (Gly-Pro↓C-terminal cleavage) [6] [9]. This selectivity enables precise assessment of FAP’s endopeptidase role in:
Table 3: FAP’s P2/P1 Specificity in Endo- vs. Exopeptidase Modes
Activity Type | P2 Preference | P1 Requirement | Suc-Gly-Pro-AMC Utility |
---|---|---|---|
Endopeptidase | Glycine only | Proline | High (specific substrate) |
Exopeptidase | Broad (Pro, Phe, Lys) | Proline | None (requires N-terminal extension) |
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